Mibampator

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

IUPAC Name |

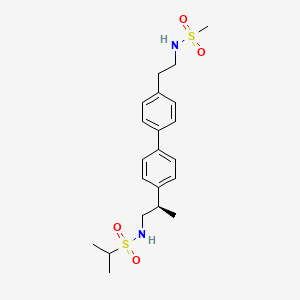

N-[(2R)-2-[4-[4-[2-(methanesulfonamido)ethyl]phenyl]phenyl]propyl]propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O4S2/c1-16(2)29(26,27)23-15-17(3)19-9-11-21(12-10-19)20-7-5-18(6-8-20)13-14-22-28(4,24)25/h5-12,16-17,22-23H,13-15H2,1-4H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRDYYKSPCRXAJ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CCNS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNS(=O)(=O)C(C)C)C1=CC=C(C=C1)C2=CC=C(C=C2)CCNS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190977 | |

| Record name | Mibampator | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375345-95-2 | |

| Record name | Mibampator [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375345952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mibampator | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12717 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mibampator | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIBAMPATOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9V5BW73UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mibampator's Mechanism of Action on AMPA Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mibampator (LY451395) is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Developed by Eli Lilly, this biarylpropylsulfonamide was investigated for its potential therapeutic effects in neurological and psychiatric disorders, including Alzheimer's disease.[1][3] this compound is classified as a "high-impact" AMPA receptor potentiator, capable of inducing robust increases in AMPA receptor-mediated signaling.[2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound on AMPA receptors, detailing its effects on receptor kinetics, the associated signaling pathways, and the experimental methodologies used to characterize these interactions.

Core Mechanism of Action: Positive Allosteric Modulation

This compound exerts its effects not by directly activating the AMPA receptor, but by binding to an allosteric site distinct from the glutamate binding site. This binding modulates the receptor's response to the endogenous agonist, glutamate. The primary mechanism of action for this compound and other biarylpropylsulfonamides is the reduction of AMPA receptor desensitization.

Upon glutamate binding, the AMPA receptor ion channel opens, allowing for the influx of cations and subsequent neuronal depolarization. In the continued presence of glutamate, the receptor rapidly enters a desensitized state, where the channel closes despite the agonist still being bound. This compound stabilizes the open or glutamate-bound conformation of the receptor, thereby slowing the rate of desensitization. This prolonged channel opening leads to an enhanced and sustained response to glutamate, amplifying synaptic transmission.

Signaling Pathways

The potentiation of AMPA receptor activity by this compound initiates a cascade of downstream signaling events critical for synaptic plasticity and neuronal function. One of the key pathways affected is the N-methyl-D-aspartate (NMDA) receptor-dependent signaling cascade. The enhanced depolarization caused by this compound's action on AMPA receptors facilitates the removal of the magnesium block from the NMDA receptor channel, leading to its activation and subsequent calcium influx. This increase in intracellular calcium is a critical trigger for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.

Furthermore, the activation of AMPA receptors can lead to the increased expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity.

Signaling pathway of this compound's action on AMPA receptors.

Quantitative Data

| Parameter | Species | Value | Reference |

| Increase in Non-Desensitizing Current | Rat | 6.3 ± 1.4-fold | |

| Non-Human Primate | 3.2 ± 1.4-fold | ||

| Increase in Charge Transfer | Rat | 2.12 ± 1.18 pC to 13.04 ± 0.10 pC | |

| Non-Human Primate | 2.70 ± 0.67 pC to 9.42 ± 2.08 pC |

Table 1: Electrophysiological Effects of this compound (LY451395) on AMPA Receptor Currents.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. A cornerstone of this research is the use of whole-cell patch-clamp electrophysiology to directly measure the effects of the compound on AMPA receptor-mediated currents.

Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices

Objective: To measure the potentiation of glutamate-evoked AMPA receptor currents by this compound in neurons.

Materials:

-

Animals: Adolescent Sprague-Dawley rats.

-

Solutions:

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 dextrose, saturated with 95% O2/5% CO2.

-

Internal pipette solution containing (in mM): 135 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 4 Na2-ATP, and 0.4 Na-GTP, with pH adjusted to 7.2 with CsOH.

-

This compound (LY451395) stock solution (in DMSO) and working solutions in aCSF.

-

Glutamate solution in aCSF.

-

Tetrodotoxin (TTX) to block voltage-gated sodium channels.

-

Picrotoxin to block GABAA receptors.

-

D-AP5 to block NMDA receptors.

-

-

Equipment:

-

Vibrating microtome for slicing brain tissue.

-

Upright microscope with DIC optics.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulators.

-

Perfusion system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Methodology:

-

Slice Preparation:

-

Anesthetize and decapitate the rat.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibrating microtome.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

-

-

Recording:

-

Place a single slice in the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF containing TTX, picrotoxin, and D-AP5 at a rate of 2-3 mL/min.

-

Pull patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Visually identify pyramidal neurons in the CA1 region of the hippocampus using DIC optics.

-

Approach a neuron with the patch pipette and establish a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the neuron at a membrane potential of -70 mV.

-

-

Data Acquisition:

-

Locally apply a brief pulse of glutamate (e.g., 1 mM for 1-2 ms) using a puffer pipette positioned near the recorded neuron's dendrites to evoke an AMPA receptor-mediated excitatory postsynaptic current (EPSC).

-

Record baseline glutamate-evoked EPSCs for several minutes to ensure a stable response.

-

Bath-apply this compound at various concentrations (e.g., 0.1, 1, 10 µM) and record the glutamate-evoked EPSCs in the presence of the drug.

-

To assess the effect on desensitization, apply a longer pulse of glutamate (e.g., 100 ms) in the absence and presence of this compound and measure the peak and steady-state current.

-

After recording, wash out the drug to observe the reversal of the effect.

-

-

Data Analysis:

-

Measure the peak amplitude and decay time constant of the evoked EPSCs.

-

Calculate the potentiation of the peak amplitude as the percentage increase in the presence of this compound compared to baseline.

-

Determine the effect on desensitization by calculating the ratio of the steady-state current to the peak current.

-

Construct concentration-response curves to determine the EC50 of this compound for potentiation.

-

Workflow for whole-cell patch-clamp experiments.

Conclusion

This compound is a potent positive allosteric modulator of AMPA receptors that enhances glutamatergic neurotransmission primarily by reducing receptor desensitization. This mechanism leads to a prolonged and amplified neuronal response to glutamate, which in turn modulates downstream signaling pathways critical for synaptic plasticity. While detailed quantitative binding and potency data in the public domain are limited, electrophysiological studies clearly demonstrate its ability to significantly increase AMPA receptor-mediated currents. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel AMPA receptor modulators, which hold promise for the treatment of various central nervous system disorders.

References

- 1. This compound (LY451395) Randomized Clinical Trial for Agitation/Aggression in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (LY451395) randomized clinical trial for agitation/aggression in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Mibampator: A Technical Guide on a Positive Allosteric Modulator of AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mibampator (LY451395) is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory neurotransmission in the central nervous system.[1][2] As a member of the biarylpropylsulfonamide class of compounds, this compound is classified as a "high-impact" potentiator, capable of eliciting robust increases in AMPA receptor signaling.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and the experimental methodologies relevant to its characterization. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction: The Role of AMPA Receptor Modulation

The AMPA receptor is a ligand-gated ion channel that, upon binding the neurotransmitter glutamate, mediates the majority of fast excitatory synaptic transmission in the brain.[2] The activation of AMPA receptors leads to an influx of sodium and, in the case of calcium-permeable AMPA receptors, calcium ions, resulting in depolarization of the postsynaptic neuron. This process is fundamental to synaptic plasticity, learning, and memory.

Positive allosteric modulators of AMPA receptors, such as this compound, do not activate the receptor directly but bind to a distinct allosteric site.[2] This binding slows the receptor's desensitization, thereby prolonging the ion channel opening in the presence of glutamate and enhancing the overall synaptic response. This mechanism has been explored for its therapeutic potential in conditions associated with cognitive deficits and other neurological disorders. This compound was developed by Eli Lilly and reached Phase II clinical trials for the treatment of agitation and aggression in Alzheimer's disease.

Mechanism of Action and Signaling Pathway

This compound enhances glutamatergic neurotransmission by positively modulating AMPA receptor function. By binding to an allosteric site on the receptor complex, it stabilizes the open conformation of the channel, leading to a prolonged influx of cations in response to glutamate. This potentiation of AMPA receptor activity can, in turn, influence downstream signaling cascades. One such pathway involves the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which can lead to increased expression of brain-derived neurotrophic factor (BDNF). BDNF is a key protein involved in neuronal survival, growth, and synaptic plasticity.

AMPA Receptor Signaling Pathway Modulated by this compound.

Quantitative Data

While specific preclinical quantitative data for this compound (LY451395) is not extensively available in the public domain, the following table presents representative data for a high-impact biarylpropylsulfonamide AMPA receptor PAM. This data is illustrative of the expected pharmacological profile for a compound in this class.

| Parameter | Value | Description |

| In Vitro Potency | ||

| EC50 for Potentiation | 10 - 100 nM | The concentration of the compound that produces 50% of the maximal potentiation of the glutamate response. |

| Binding Affinity | ||

| Ki / Kd | 50 - 500 nM | The inhibition or dissociation constant, indicating the affinity of the compound for its allosteric binding site. |

| Pharmacokinetics (Rodent) | ||

| Bioavailability (Oral) | > 30% | The fraction of the administered dose that reaches systemic circulation. |

| Brain/Plasma Ratio | 0.5 - 2.0 | The ratio of the compound's concentration in the brain to that in the plasma, indicating CNS penetration. |

| Half-life (t1/2) | 2 - 6 hours | The time required for the concentration of the compound in the body to be reduced by half. |

Note: The values in this table are representative of the compound class and are not specific, published data for this compound.

Clinical Trial Data: NCT00843518

The following table summarizes a Phase 2 clinical trial of this compound in patients with Alzheimer's disease.

| Parameter | Description |

| Trial Identifier | NCT00843518 |

| Phase | 2 |

| Indication | Agitation and Aggression in Alzheimer's Disease |

| Participants | 132 outpatients with probable Alzheimer's disease |

| Intervention | 3 mg this compound administered orally, twice daily |

| Control | Placebo |

| Duration | 12 weeks of double-blind treatment |

| Primary Outcome | Change from baseline on the 4-domain Agitation/Aggression subscale of the Neuropsychiatric Inventory (NPI-4-A/A) |

| Key Results | No significant difference between this compound and placebo on the primary outcome measure. This compound was significantly better than placebo on the Frontal Systems Behavior Inventory (FrSBe). |

| Safety | This compound was well-tolerated, with a similar incidence of adverse events compared to placebo. Preclinical concerns of tremor and convulsions were not observed in this study. |

Experimental Protocols

Representative Protocol: In Vitro Electrophysiology for AMPA Receptor Potentiation

This protocol describes a typical whole-cell patch-clamp electrophysiology experiment to assess the potentiation of AMPA receptor currents by a test compound in cultured neurons.

1. Cell Culture:

-

Primary cortical or hippocampal neurons are isolated from embryonic day 18 rat pups and plated on poly-D-lysine coated glass coverslips.

-

Neurons are maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin for 10-14 days in vitro before use.

2. Electrophysiological Recording:

-

Coverslips with cultured neurons are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4. Tetrodotoxin (1 µM) and picrotoxin (100 µM) are included to block voltage-gated sodium channels and GABAA receptors, respectively.

-

Whole-cell voltage-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH 7.2.

-

Neurons are clamped at a holding potential of -70 mV.

3. Drug Application:

-

A baseline AMPA receptor-mediated current is established by brief application of glutamate (1 mM) using a fast-perfusion system.

-

The test compound (e.g., this compound) is pre-applied at various concentrations for 1-2 minutes, followed by a co-application with glutamate.

-

The amplitude of the glutamate-evoked current in the presence of the test compound is compared to the baseline current.

4. Data Analysis:

-

The potentiation of the AMPA receptor current is calculated as the percentage increase in the current amplitude in the presence of the test compound compared to the baseline.

-

A concentration-response curve is generated, and the EC50 value is determined by fitting the data to a sigmoidal dose-response equation.

Drug Discovery and Development Workflow

The development of a positive allosteric modulator like this compound typically follows a structured workflow from initial discovery to clinical evaluation.

Typical Drug Discovery Workflow for an AMPA Receptor PAM.

Logical Progression of this compound Development

The development of this compound followed a logical progression from demonstrating a plausible mechanism of action in preclinical studies to evaluating its therapeutic potential in a relevant patient population.

Logical Progression of this compound's Development.

Conclusion

This compound is a well-characterized "high-impact" positive allosteric modulator of the AMPA receptor that progressed to Phase II clinical trials. While it did not demonstrate efficacy for its primary endpoint in the treatment of agitation and aggression in Alzheimer's disease, its development provides valuable insights into the therapeutic potential and challenges of modulating the glutamatergic system. The data and methodologies presented in this guide serve as a technical resource for scientists and researchers working on the development of novel therapeutics targeting AMPA receptors and other components of excitatory neurotransmission.

References

The Role of the Biarylpropylsulfonamide Moiety in the Activity of Mibampator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Mibampator (LY-451395) is a high-impact, positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, belonging to the biarylpropylsulfonamide chemical class.[1][2] Investigated for the treatment of agitation and aggression in Alzheimer's disease, its mechanism relies on enhancing glutamatergic neurotransmission by slowing the desensitization of the AMPA receptor ion channel.[1] This technical guide provides an in-depth analysis of the core biarylpropylsulfonamide scaffold, detailing its crucial role in the binding and modulatory activity of this compound. The guide summarizes key quantitative data, outlines relevant experimental protocols, and uses visualizations to illustrate molecular interactions and scientific workflows.

Introduction to this compound (LY-451395)

This compound is a synthetic, potent, and highly selective potentiator of AMPA receptors.[3] As a member of the biarylpropylsulfonamide class, which also includes compounds like LY-404187 and PF-04958242, it represents a significant chemotype in the exploration of AMPA receptor modulation.[2] Unlike orthosteric agonists that directly activate the receptor, this compound binds to an allosteric site, a distinct location from the glutamate binding pocket. This binding event does not open the channel itself but rather stabilizes the receptor in an active conformation when glutamate is bound, augmenting the natural synaptic response. This compound is classified as a "high-impact" potentiator, capable of eliciting more robust increases in AMPA receptor signaling compared to "low-impact" modulators like CX-516. While this potency showed promise for treating CNS disorders, its clinical development was discontinued after Phase II trials for agitation in Alzheimer's disease.

The AMPA Receptor and Positive Allosteric Modulation

AMPA receptors are tetrameric ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Upon binding the neurotransmitter glutamate, the receptor's ion channel opens, allowing an influx of cations (primarily Na⁺ and Ca²⁺) and depolarizing the postsynaptic neuron. This process is critical for synaptic plasticity, the cellular basis of learning and memory.

Positive allosteric modulators like this compound bind to a site located at the interface between two subunits of the receptor's ligand-binding domain (LBD). This binding event stabilizes the LBD dimer, which is required for channel activation, and consequently slows the rate of receptor desensitization—a process where the channel closes despite the continued presence of glutamate. The result is a prolonged and amplified neuronal response to endogenous glutamate release.

The Biarylpropylsulfonamide Scaffold: A Structure-Function Analysis

The chemical architecture of this compound is central to its function. Crystallographic studies of this compound bound to the GluA2 LBD dimer (PDB: 5YBG) reveal how each component of the biarylpropylsulfonamide scaffold contributes to its activity. The modulator acts like a "molecular glue," stabilizing the dimer interface.

-

Biaryl Core: The two connected phenyl rings form the rigid backbone of the molecule. This sizable, hydrophobic component occupies a central pocket at the LBD dimer interface, establishing extensive van der Waals contacts with nonpolar residues from both subunits. The specific angle and distance between the rings are critical for fitting snugly into this pocket.

-

Propyl Linker: This flexible three-carbon chain provides the correct spatial orientation, positioning the sulfonamide groups to interact with their respective binding pockets on either side of the central biaryl core.

-

Dual Sulfonamide Groups: this compound possesses two sulfonamide (-SO₂NH-) moieties. These groups are essential for anchoring the molecule. They extend into symmetrical side pockets on either side of the central cavity and form key hydrogen bonds with amino acid residues, locking the modulator in place and stabilizing the LBD dimer in its active conformation.

This "dimeric" binding mode, where the molecule spans the central interface and anchors into side pockets, is characteristic of high-impact potentiators.

Quantitative Analysis of this compound's Activity

Table 1: Preclinical Activity of this compound (LY-451395)

| Assay Type | Receptor/Cell Line | Parameter | Result/Value | Notes |

|---|---|---|---|---|

| Electrophysiology | Human AMPA Receptors (expressed in Xenopus oocytes) | Tested Concentration Range | 0.01 - 30 µM | Potentiated glutamate-evoked currents. |

| Electrophysiology | Human AMPA Receptors (expressed in Xenopus oocytes) | Relative Potency | More potent than LY404187, cyclothiazide, S 18986, and CX614. | Provides a rank order of potency among different AMPA PAMs. |

| Permeability/Toxicity | Caco-2 Cell Line | IC₅₀ | 3.28 µM | This value likely reflects effects on cell viability or permeability rather than direct AMPA receptor modulation. |

Table 2: Clinical Pharmacokinetics of this compound in Healthy Subjects

| Dose (Multiple) | Parameter | Value | Plasma:CSF Ratio | Reference |

|---|---|---|---|---|

| 1 mg | Quantifiable in CSF | Yes | 44:1 |

| 5 mg | Quantifiable in CSF | Yes | 44:1 | |

Table 3: Clinical Efficacy of this compound in Agitation/Aggression (Alzheimer's Disease)

| Outcome Measure | This compound Group (3 mg) | Placebo Group | p-value | Notes |

|---|---|---|---|---|

| NPI-4-A/A (Primary) | Improvement | Improvement | No significant difference | The trial did not meet its primary endpoint. |

| FrSBe (Secondary) | Significant Improvement | - | 0.007 | Showed a significant effect on a secondary measure of frontal systems behavior. |

Experimental Protocols for Assessing AMPAR Modulators

The characterization of an AMPA receptor PAM like this compound involves a multi-stage process, from initial screening to detailed functional and clinical evaluation.

References

Mibampator (LY451395): A Technical Overview of its Discovery and Initial Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mibampator (LY451395) is a potent, high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Developed by Eli Lilly and Company, this compound belongs to the biarylpropylsulfonamide class of compounds and was investigated for the treatment of cognitive deficits and agitation/aggression in Alzheimer's disease.[3][4] Although it reached Phase II clinical trials, its development was ultimately discontinued.[2] This technical guide provides a detailed overview of the discovery, mechanism of action, and initial preclinical research on this compound, including available quantitative data, experimental protocols, and relevant signaling pathways.

Discovery and Synthesis

This compound emerged from a research program focused on the discovery of biarylpropylsulfonamides as novel, potent potentiators of AMPA receptors. The core structure was optimized to enhance potency and pharmacokinetic properties.

Mechanism of Action

This compound acts as a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors responsible for the majority of fast excitatory neurotransmission in the central nervous system. It binds to an allosteric site on the AMPA receptor complex, distinct from the glutamate binding site. This binding event modulates the receptor's function by slowing the rate of desensitization, thereby prolonging the duration of the ion channel opening in response to glutamate. This leads to an enhanced influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron, potentiating synaptic transmission. This compound is classified as a "high-impact" AMPA potentiator, indicating its ability to elicit more robust increases in AMPA receptor signaling compared to "low-impact" modulators.

Signaling Pathway of this compound's Action

Caption: Mechanism of action of this compound at the glutamatergic synapse.

Preclinical Pharmacology

This compound has been characterized in a variety of in vitro and in vivo preclinical studies to determine its potency, efficacy, and behavioral effects.

In Vitro Studies

Quantitative Data

| Assay Type | Cell Line/Preparation | Parameter | Value | Reference |

| Cytotoxicity | Caco-2 cells | IC50 | 3.28 µM | |

| Cytotoxicity | Caco-2 cells | CC50 | 8.66 µM |

Note: Specific in vitro potency data (e.g., EC50 for AMPA receptor potentiation) for this compound is not consistently reported in publicly available literature. The data above relates to cytotoxicity.

Experimental Protocols

AMPA Receptor Potentiation Assay (General Protocol)

A common method to assess AMPA receptor potentiation involves whole-cell patch-clamp electrophysiology on cultured neurons or cells expressing recombinant AMPA receptors.

-

Cell Culture: HEK293 cells stably expressing a specific subtype of human AMPA receptor (e.g., GluA1/GluA2) are cultured under standard conditions.

-

Electrophysiology: Whole-cell voltage-clamp recordings are performed. The external solution contains physiological concentrations of ions. The internal pipette solution contains a Cs-based solution to block potassium currents.

-

Drug Application: A baseline response is established by applying a sub-maximal concentration of glutamate (e.g., 1 mM) for a short duration (e.g., 100 ms).

-

Potentiation Measurement: this compound is pre-applied for a set period (e.g., 1-2 minutes) followed by the co-application of this compound and glutamate. The potentiation of the glutamate-evoked current (increase in amplitude and/or slowing of decay) is measured.

-

Data Analysis: Concentration-response curves are generated by testing a range of this compound concentrations to determine the EC50 and maximal potentiation.

Experimental Workflow for In Vitro Electrophysiology

Caption: Workflow for assessing AMPA receptor potentiation in vitro.

In Vivo Studies

This compound has been evaluated in animal models to assess its effects on cognition and other behavioral measures. As a high-impact AMPA potentiator, it has shown a dose-dependent biphasic effect, with cognitive enhancement at lower doses and motor impairments at higher doses.

Quantitative Data

| Animal Model | Species | Effect | Minimum Effective Dose | Reference |

| Forced Swim Test | Rat/Mouse | Reduced Immobility | 0.5 mg/kg (i.p.) | |

| Tail Suspension Test | Mouse | Reduced Immobility | 5 mg/kg (i.p.) |

Note: Data for related biarylpropylsulfonamides, such as LY392098, have demonstrated antidepressant-like effects in these models.

Experimental Protocols

Forced Swim Test (Porsolt Test)

This model is used to assess antidepressant-like activity.

-

Apparatus: A transparent cylinder filled with water is used.

-

Procedure:

-

Pre-test session: On the first day, animals (rats or mice) are placed in the water-filled cylinder for a 15-minute period.

-

Test session: 24 hours later, the animals are administered this compound or vehicle. After a set pre-treatment time (e.g., 30-60 minutes), they are placed back into the cylinder for a 5-minute test session.

-

-

Data Collection: The duration of immobility (floating without struggling) during the test session is recorded.

-

Data Analysis: A reduction in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Object Recognition Task

This task assesses learning and memory.

-

Apparatus: An open-field arena.

-

Procedure:

-

Habituation: Animals are allowed to freely explore the empty arena for a set period on the first day.

-

Training (T1): On the second day, two identical objects are placed in the arena, and the animal is allowed to explore them for a set time (e.g., 5-10 minutes).

-

Testing (T2): After a retention interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.

-

-

Drug Administration: this compound or vehicle is administered before the training session or before the testing session to assess its effect on memory acquisition or retrieval, respectively.

-

Data Analysis: A preference for exploring the novel object (discrimination index) is indicative of intact memory. An improvement in the discrimination index in the this compound-treated group compared to a vehicle-treated or impairment model group suggests cognitive enhancement.

Logical Relationship in Preclinical to Clinical Translation

Caption: The progression from preclinical discovery to clinical development for this compound.

Conclusion

This compound (LY451395) is a well-characterized high-impact AMPA receptor positive allosteric modulator that emerged from the biarylpropylsulfonamide chemical series. Its mechanism of action, involving the potentiation of AMPA receptor-mediated synaptic transmission, provided a strong rationale for its investigation in CNS disorders characterized by glutamatergic dysfunction. While preclinical studies in animal models suggested potential for cognitive enhancement and antidepressant-like effects, these findings did not translate into significant cognitive improvement in clinical trials for Alzheimer's disease, ultimately leading to the discontinuation of its development. The initial research on this compound, however, has contributed valuable insights into the pharmacology of AMPA receptor modulation and continues to inform the development of new therapeutics targeting this critical neurotransmitter system.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound (LY451395) Randomized Clinical Trial for Agitation/Aggression in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Mibampator's Modulation of Glutamatergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mibampator (LY451395) is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system.[1][2] Developed by Eli Lilly, this biarylpropylsulfonamide compound was investigated for its potential therapeutic effects in Alzheimer's disease, particularly for agitation and aggression.[2][3] While clinical trials did not demonstrate significant cognitive improvement, this compound serves as a valuable tool for understanding the intricacies of AMPA receptor modulation and its downstream consequences on glutamatergic signaling.[2] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on AMPA receptor function, detailed experimental protocols for its characterization, and a review of the associated signaling pathways.

Core Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the AMPA receptor, distinct from the glutamate binding site. This binding event stabilizes the open conformation of the receptor channel, thereby slowing the rate of deactivation and desensitization. The primary mechanism involves reducing the desensitization of the ion channel, which leads to a prolonged influx of cations (primarily Na+ and Ca2+) in response to glutamate binding. This enhancement of the glutamate-evoked currents potentiates synaptic transmission.

dot graph Mibampator_Mechanism { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal"];

Glutamate [label="Glutamate"]; this compound [label="this compound", fillcolor="#FBBC05"]; AMPAR_Closed [label="AMPAR (Closed)"]; AMPAR_Open [label="AMPAR (Open)"]; AMPAR_Desensitized [label="AMPAR (Desensitized)"]; Ion_Influx [label="Na+/Ca2+ Influx", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Quantitative Effects on AMPA Receptor Function

This compound's potentiation of AMPA receptor currents has been quantified in preclinical studies. Electrophysiological recordings have demonstrated its ability to significantly enhance glutamate-evoked responses.

| Parameter | Species | Preparation | This compound Effect | Reference |

| Non-desensitizing Current | Rat | Dissociated Cerebellar Neurons | 6.3 ± 1.4-fold increase | |

| Non-desensitizing Current | Non-human Primate | Dissociated Cerebellar Neurons | 3.2 ± 1.4-fold increase | |

| Charge Transfer | Rat | Dissociated Cerebellar Neurons | Increased from 2.12 ± 1.18 to 13.04 ± 0.10 pC | |

| Charge Transfer | Non-human Primate | Dissociated Cerebellar Neurons | Increased from 2.70 ± 0.67 to 9.42 ± 2.08 pC | |

| IC50 (Caco-2 cells) | Human | Caco-2 cell line | 3.28 μM |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This protocol is designed to assess the potentiation of AMPA receptor currents by this compound in a heterologous expression system.

1. Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Co-transfect cells with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2) and a marker gene (e.g., GFP) using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

Plate cells onto poly-D-lysine-coated glass coverslips 24 hours post-transfection.

2. Electrophysiological Recording:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).

-

Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 140 CsF, 10 CsCl, 10 EGTA, and 10 HEPES (pH 7.2).

-

Establish a whole-cell patch-clamp configuration on a transfected cell identified by GFP fluorescence.

-

Hold the membrane potential at -60 mV.

3. Drug Application and Data Acquisition:

-

Apply glutamate (e.g., 1 mM) for a brief duration (e.g., 100 ms) using a fast-perfusion system to evoke an AMPA receptor-mediated current.

-

After a stable baseline is established, co-apply glutamate with varying concentrations of this compound.

-

Record currents using an appropriate amplifier and digitize the data.

-

Analyze the peak amplitude and decay kinetics of the currents to determine the extent of potentiation and the effect on desensitization.

dot graph Patch_Clamp_Workflow { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal"];

A [label="HEK293 Cell Culture"]; B [label="Transfection with AMPAR & GFP Plasmids"]; C [label="Plating on Coverslips"]; D [label="Whole-Cell Patch Clamp"]; E [label="Glutamate Application"]; F [label="Co-application of Glutamate + this compound"]; G [label="Data Acquisition & Analysis"];

Downstream Signaling Pathways

The enhanced Ca2+ influx through potentiated AMPA receptors can trigger a cascade of intracellular signaling events. One of the key downstream effects is the potential upregulation of Brain-Derived Neurotrophic Factor (BDNF). This process is crucial for synaptic plasticity, neuronal survival, and cognitive function.

The proposed signaling pathway involves the activation of calcium-dependent kinases, such as Ca2+/calmodulin-dependent protein kinase II (CaMKII), and other signaling molecules like protein kinase A (PKA) and protein kinase C (PKC). These kinases can then activate transcription factors, such as the cAMP response element-binding protein (CREB), which in turn promotes the transcription of the BDNF gene.

Conclusion

This compound, as a high-impact AMPA receptor PAM, provides a valuable pharmacological tool for investigating the role of glutamatergic neurotransmission in health and disease. Its ability to robustly potentiate AMPA receptor function through the modulation of desensitization highlights a key mechanism for enhancing synaptic strength. The detailed experimental protocols and an understanding of the downstream signaling pathways, such as the upregulation of BDNF, are essential for researchers and drug developers seeking to explore the therapeutic potential of targeting the AMPA receptor system. While this compound itself did not achieve clinical success for its initial indication, the knowledge gained from its study continues to inform the development of novel modulators of glutamatergic signaling for a range of neurological and psychiatric disorders.

References

- 1. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (LY451395) Randomized Clinical Trial for Agitation/Aggression in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Mibampator's Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mibampator, also known as LY451395, is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a member of the biarylpropylsulfonamide class of AMPA receptor potentiators, this compound enhances glutamatergic synaptic transmission by binding to an allosteric site on the receptor, which slows the desensitization process.[2][3] This potentiation of AMPA receptor signaling has led to its investigation in clinical trials for conditions such as agitation and aggression in Alzheimer's disease.[2][3] this compound is classified as a "high-impact" AMPA receptor potentiator, capable of inducing robust increases in receptor signaling. This technical guide provides an in-depth overview of the in vitro characterization of this compound's binding affinity, including experimental protocols and a summary of its effects on AMPA receptor function.

Quantitative Data Summary

| Parameter | Value | Method | Cell Type | Reference |

| Potentiation of Glutamate-Evoked Currents | Strong Potentiation | Whole-Cell Patch-Clamp Electrophysiology | Dissociated Rat and Non-Human Primate Cerebellar Neurons | |

| Effect on Non-Desensitizing Current | 6.3 ± 1.4-fold increase | Whole-Cell Patch-Clamp Electrophysiology | Rat Cerebellar Neurons | |

| Effect on Non-Desensitizing Current | 3.2 ± 1.4-fold increase | Whole-Cell Patch-Clamp Electrophysiology | Non-Human Primate Cerebellar Neurons |

Note: The lack of publicly available high-affinity binding data (Kᵢ, Kₔ) suggests that this compound's primary characterization relies on its functional potentiation of AMPA receptor activity.

Experimental Protocols

The in vitro characterization of this compound's interaction with AMPA receptors typically involves electrophysiological techniques to measure the functional consequences of its binding. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology for Measuring AMPA Receptor Potentiation

This protocol is designed to measure the potentiation of glutamate-evoked currents by this compound in cultured neurons or heterologous expression systems.

1. Cell Preparation:

-

Culture primary neurons (e.g., cerebellar, cortical, or hippocampal neurons) or a suitable cell line (e.g., HEK293) stably or transiently expressing the desired AMPA receptor subunits.

-

Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

2. Solutions and Reagents:

-

External Solution (aCSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.

-

Internal Solution: Containing (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with CsOH and osmolarity to ~310 mOsm.

-

Agonist Solution: Prepare a stock solution of L-glutamate in the external solution.

-

This compound (LY451395) Solution: Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the external solution.

3. Electrophysiological Recording:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell recording configuration on a selected neuron.

-

Clamp the cell at a holding potential of -60 mV to -70 mV to minimize voltage-gated channel activity and relieve the Mg²⁺ block of NMDA receptors.

-

Use a rapid solution exchange system (e.g., a multi-barrel perfusion system) to apply a brief pulse of a sub-maximal concentration of glutamate (e.g., EC₂₀) to elicit a baseline AMPA receptor-mediated current.

-

After establishing a stable baseline, co-apply the same concentration of glutamate with varying concentrations of this compound.

-

Record the amplitude and kinetics (activation, deactivation, and desensitization) of the evoked currents.

4. Data Analysis:

-

Measure the peak amplitude of the glutamate-evoked current in the absence and presence of this compound.

-

Calculate the potentiation as the percentage increase in the peak current amplitude in the presence of this compound compared to the baseline.

-

To determine the EC₅₀ of potentiation, plot the percentage potentiation against the logarithm of the this compound concentration and fit the data with a sigmoidal concentration-response curve.

-

Analyze the effects of this compound on current kinetics, such as the decay time constant, to assess its impact on receptor desensitization.

Visualizations

Signaling Pathway of AMPA Receptor and this compound Modulation

Caption: AMPA receptor signaling and allosteric modulation by this compound.

Experimental Workflow for In Vitro Characterization of this compound

Caption: Workflow for electrophysiological characterization of this compound.

References

- 1. Pharmacological characterization of cGMP regulation by the biarylpropylsulfonamide class of positive, allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biarylpropylsulfonamides as novel, potent potentiators of 2-amino-3- (5-methyl-3-hydroxyisoxazol-4-yl)- propanoic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (LY451395) Randomized Clinical Trial for Agitation/Aggression in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Pharmacological Profile of Mibampator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mibampator (LY451395) is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system.[1] Developed by Eli Lilly, this compound belongs to the biarylpropylsulfonamide class of AMPA receptor PAMs and is classified as a "high-impact" potentiator, capable of eliciting robust increases in AMPA receptor signaling.[1] Preclinical research has explored its potential as a cognitive enhancer, while clinical trials have investigated its utility in treating agitation and aggression in Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Core Pharmacological Data

The following tables summarize the available quantitative data from preclinical studies of this compound, providing insights into its in vitro and in vivo properties.

Table 1: In Vitro Pharmacology of this compound (LY451395)

| Parameter | Species | Assay System | Value | Reference |

| Functional Activity | ||||

| Potentiation of Glutamate-induced Current (Peak Amplitude) | Rat (Cerebellar Neurons) | Outside-out Patch Clamp | 2.5 ± 0.6-fold increase | [3] |

| Potentiation of Glutamate-induced Current (Peak Amplitude) | Non-Human Primate (Cerebellar Neurons) | Outside-out Patch Clamp | 1.5 ± 0.3-fold increase | |

| Potentiation of Glutamate-induced Current (Charge Transfer) | Rat (Cerebellar Neurons) | Outside-out Patch Clamp | 6.2-fold increase (from 2.12 to 13.04 pC) | |

| Potentiation of Glutamate-induced Current (Charge Transfer) | Non-Human Primate (Cerebellar Neurons) | Outside-out Patch Clamp | 3.5-fold increase (from 2.70 to 9.42 pC) | |

| Neurotoxicity | ||||

| Neuronal Viability (LDH release) | Rat (Cortical Neurons) | XTT Assay | Significant decrease at 10 µM and 30 µM |

Table 2: In Vivo Pharmacology of this compound (LY451395)

| Parameter | Species | Model | Dose | Effect | Reference |

| Efficacy | |||||

| Cognition Enhancement | Animal Models | Various | Low doses | Enhances cognition and memory | |

| Side Effects | |||||

| Motor Coordination | Animals | Not specified | Higher doses | Disruptions in motor coordination | |

| Seizure Activity | Animals | Not specified | Higher doses | Induces convulsions | |

| Neurotoxicity | Animals | Not specified | Higher doses | Neurotoxic effects observed |

Further detailed quantitative in vivo efficacy and pharmacokinetic data from preclinical studies were not available in the public domain at the time of this review.

Mechanism of Action: Signaling Pathway

This compound functions as a positive allosteric modulator of the AMPA receptor. It binds to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to glutamate. This potentiation is achieved by slowing the receptor's deactivation and desensitization processes, leading to a prolonged influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron upon glutamate binding. This enhanced synaptic transmission is believed to be the basis for its potential cognitive-enhancing effects.

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Electrophysiology: Outside-Out Patch Clamp Recording

This protocol is based on the methodology described by Pugsley et al. (2020) for characterizing the effects of LY451395 on AMPA receptors in cerebellar neurons.

1. Cell Preparation:

-

Cerebellar neurons were acutely dissociated from adult Sprague-Dawley rats or cynomolgus monkeys.

-

The cerebellum was dissected and enzymatically treated to obtain a single-cell suspension.

2. Recording Setup:

-

Recordings were performed in the outside-out patch clamp configuration.

-

Borosilicate glass pipettes with a resistance of 5-10 MΩ were used.

-

The internal solution contained (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2 with CsOH.

-

The external solution contained (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

3. Drug Application:

-

A rapid solution exchange system was used for the application of glutamate and this compound.

-

Glutamate (1 mM) was applied for 500 ms to evoke AMPA receptor-mediated currents.

-

This compound (LY451395) was co-applied with glutamate to assess its potentiating effect.

-

The non-selective AMPA/kainate receptor antagonist CNQX was used as a negative control.

4. Data Analysis:

-

The peak amplitude, rise time, decay time constant, and charge transfer of the evoked currents were measured and analyzed.

-

The fold-increase in these parameters in the presence of this compound compared to glutamate alone was calculated to quantify the potentiation.

In Vivo Cognition: Morris Water Maze

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents, relevant for evaluating potential cognitive enhancers like this compound. The following is a general protocol that can be adapted for testing AMPA modulators.

1. Apparatus:

-

A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water.

-

A hidden escape platform submerged just below the water surface.

-

Visual cues are placed around the room to serve as spatial references.

2. Procedure:

-

Acquisition Phase:

-

Rodents are trained over several days to find the hidden platform from different starting locations.

-

Each trial begins with placing the animal in the water facing the pool wall.

-

The latency to find the platform and the path taken are recorded by a video tracking system.

-

If the animal fails to find the platform within a set time (e.g., 60 seconds), it is guided to it.

-

-

Probe Trial:

-

24 hours after the last training session, the platform is removed from the pool.

-

The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

-

3. Drug Administration:

-

This compound or vehicle is administered at a specified time before the training or probe trials, depending on whether the effect on learning or memory retrieval is being assessed.

-

The dose and route of administration (e.g., oral gavage, intraperitoneal injection) are critical parameters.

4. Data Analysis:

-

Acquisition: Escape latency and swim distance across training days are analyzed to assess learning.

-

Probe Trial: The percentage of time spent in the target quadrant and the number of crossings over the former platform location are analyzed to assess memory.

Conclusion

The preclinical data for this compound (LY451395) characterize it as a potent, high-impact positive allosteric modulator of AMPA receptors. In vitro studies have demonstrated its ability to significantly enhance glutamate-evoked currents in neurons from both rats and non-human primates. In vivo, this compound has shown pro-cognitive effects at lower doses, but these are accompanied by a narrow therapeutic window, with motor impairments and convulsions observed at higher doses. While clinical development for Alzheimer's disease was discontinued, the preclinical profile of this compound provides valuable insights for the development of future AMPA receptor modulators with improved safety and efficacy profiles for the treatment of central nervous system disorders. Further research to fully elucidate its pharmacokinetic-pharmacodynamic relationship and to identify biomarkers of target engagement could guide the development of the next generation of AMPA PAMs.

References

An In-depth Technical Guide on Mibampator's Impact on Synaptic Plasticity and Long-Term Potentiation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mibampator (LY451395), a "high-impact" positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has been a subject of significant interest for its potential to modulate synaptic plasticity and enhance cognitive function. This technical guide provides a comprehensive overview of the core mechanisms of this compound, its quantitative effects on AMPA receptor kinetics, and its role in the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. The document further details the downstream signaling pathways influenced by this compound, including the Brain-Derived Neurotrophic Factor (BDNF) pathway, and provides detailed experimental protocols for investigating its effects.

Introduction: this compound and Synaptic Plasticity

This compound is a biarylpropylsulfonamide derivative that acts as a positive allosteric modulator of AMPA receptors, the primary mediators of fast excitatory synaptic transmission in the central nervous system.[1] By binding to an allosteric site on the AMPA receptor complex, this compound slows the receptor's deactivation and desensitization, thereby potentiating the response to the endogenous ligand, glutamate.[2] This enhancement of AMPA receptor function is intrinsically linked to synaptic plasticity, the ability of synapses to strengthen or weaken over time, which underlies learning and memory.[2]

Long-term potentiation (LTP) is a persistent strengthening of synapses following high-frequency stimulation and is a primary mechanism for experience-dependent plasticity in the brain.[3] The induction and expression of LTP are heavily dependent on the function of AMPA receptors. This compound, by amplifying AMPA receptor-mediated currents, is hypothesized to facilitate the induction and maintenance of LTP.

Quantitative Impact of this compound on AMPA Receptor Kinetics

Preclinical studies have provided quantitative data on the effects of this compound (LY451395) on AMPA receptor kinetics in neurons. The following tables summarize the key findings from electrophysiological recordings in rat and non-human primate (NHP) cerebellar neurons.

Table 1: Effect of this compound (LY451395) on Glutamate-Induced Currents in Rat Cerebellar Neurons [4]

| Parameter | Glutamate Alone | Glutamate + LY451395 | Fold Change |

| Peak Amplitude (pA) | 158.3 ± 31.5 | 288.7 ± 53.8 | 1.82 |

| Rise Time (10-90%) (ms) | 1.57 ± 0.23 | 1.39 ± 0.17 | 0.88 |

| Decay Time (τ) (ms) | 13.29 ± 3.32 | 9.53 ± 1.04 | 0.72 |

| Non-desensitizing Current (% of Peak) | 16 ± 3 | 100.8 ± 20.2 | 6.3 |

| Charge Transfer (pC) | 2.12 ± 1.18 | 13.04 ± 0.10 | 6.15 |

Table 2: Effect of this compound (LY451395) on Glutamate-Induced Currents in Non-Human Primate (NHP) Cerebellar Neurons

| Parameter | Glutamate Alone | Glutamate + LY451395 | Fold Change |

| Peak Amplitude (pA) | 240.3 ± 45.1 | 382.7 ± 68.9 | 1.59 |

| Rise Time (10-90%) (ms) | 1.25 ± 0.15 | 1.18 ± 0.11 | 0.94 |

| Decay Time (τ) (ms) | 11.26 ± 0.90 | 5.92 ± 1.78 | 0.53 |

| Non-desensitizing Current (% of Peak) | 49 ± 24 | 156.8 ± 76.4 | 3.2 |

| Charge Transfer (pC) | 2.70 ± 0.67 | 9.42 ± 2.08 | 3.49 |

These data demonstrate that this compound significantly potentiates AMPA receptor currents by increasing the peak amplitude and, most notably, by dramatically increasing the non-desensitizing current and total charge transfer. This indicates a profound effect on prolonging the receptor's open state in the presence of glutamate.

This compound and Long-Term Potentiation (LTP)

Downstream Signaling Pathways Modulated by this compound

The potentiation of AMPA receptors by this compound initiates a cascade of intracellular signaling events crucial for synaptic plasticity.

CaMKII and CREB Activation

Enhanced AMPA receptor activity leads to increased intracellular calcium levels, which in turn activates calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII is a key player in LTP, phosphorylating various substrates, including AMPA receptors themselves, to increase their conductivity and trafficking to the synapse. CaMKII can also translocate to the nucleus and phosphorylate the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) is critical for the transcription of genes involved in the late phase of LTP and long-term memory formation.

Brain-Derived Neurotrophic Factor (BDNF) Signaling

Activation of AMPA receptors is known to increase the expression and release of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades that contribute to the structural and functional changes associated with LTP. While specific quantitative data for this compound's effect on BDNF are limited, studies on other AMPA receptor potentiators have shown significant increases in BDNF levels and TrkB phosphorylation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Positive AMPA Receptor Modulation Rapidly Stimulates BDNF Release and Increases Dendritic mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (LY451395) Randomized Clinical Trial for Agitation/Aggression in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

Investigating the Neurophysiological Effects of Mibampator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mibampator (LY451395) is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, belonging to the biarylpropylsulfonamide class of compounds.[1] As a "high-impact" AMPA receptor potentiator, this compound elicits robust increases in AMPA receptor signaling.[1] Developed by Eli Lilly and Company, it was investigated for the treatment of cognitive deficits and agitation/aggression in Alzheimer's disease, reaching Phase II clinical trials.[1][2] Although it did not meet its primary endpoints for cognitive improvement in this patient population, it demonstrated some effects on neuropsychiatric symptoms.[1] This technical guide provides an in-depth overview of the neurophysiological effects of this compound, detailing its mechanism of action, quantitative effects on receptor function, and the downstream signaling pathways it modulates.

Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system. This binding event does not directly activate the receptor but rather potentiates the effects of the endogenous agonist, glutamate. The primary mechanism involves slowing the deactivation and desensitization of the AMPA receptor channel. By stabilizing the glutamate-bound, open conformation of the receptor, this compound prolongs the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron in response to glutamate release. This enhancement of the glutamatergic signal is the foundation of its neurophysiological effects.

Quantitative Data on the Neurophysiological Effects of this compound

The following tables summarize the quantitative data available on the effects of this compound on AMPA receptor function and its clinical pharmacokinetics.

| Parameter | Species | Cell Type | Value | Reference |

| Receptor Binding Affinity (IC50) | Data Not Available in Searched Literature | |||

| Potentiation of AMPA Receptor Currents | ||||

| Fold-Increase in Non-Desensitizing Current | Rat | Cerebellar Neurons | 6.3 ± 1.4 | |

| Non-Human Primate | Cerebellar Neurons | 3.2 ± 1.4 | ||

| Charge Transfer (pC) | Rat | Cerebellar Neurons | From 2.12 ± 1.18 to 13.04 ± 0.10 | |

| Non-Human Primate | Cerebellar Neurons | From 2.70 ± 0.67 to 9.42 ± 2.08 |

| Parameter | Patient Population | Dose | Value | Reference |

| Steady-State Plasma Cmax | Alzheimer's Disease | 3 mg BID | 44.7 ng/mL (Geometric Mean) | |

| Steady-State Plasma AUC | Alzheimer's Disease | 3 mg BID | 460 ng·h/mL (Geometric Mean) | |

| Cerebrospinal Fluid (CSF) Concentration | Healthy Volunteers | 1 and 5 mg BID | ~2% of plasma concentration |

Key Experimental Protocols

Electrophysiological Recording of AMPA Receptor Currents (Outside-Out Patch-Clamp)

This protocol is based on the methodology used to assess the potentiation of AMPA receptor currents by this compound in dissociated cerebellar neurons.

1. Cell Preparation:

-

Cerebellar tissue is obtained from adult rats or non-human primates.

-

The tissue is enzymatically and mechanically dissociated to obtain a single-cell suspension of neurons.

-

Neurons are plated on coverslips for electrophysiological recording.

2. Electrophysiological Recording:

-

Recording Configuration: Outside-out patch-clamp configuration is used to isolate a small patch of the neuronal membrane containing AMPA receptors.

-

Pipette Solution (Internal): Contains (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, adjusted to pH 7.2 with CsOH.

-

External Solution (Bath): Contains (in mM): 145 NaCl, 2.5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH. Tetrodotoxin (TTX, 1 µM) and picrotoxin (100 µM) are included to block voltage-gated sodium channels and GABAA receptors, respectively.

-

Drug Application: A rapid solution exchange system is used to apply glutamate (10 mM) in the absence and presence of this compound (LY451395) to the excised patch.

-

Data Acquisition: Currents are recorded using a patch-clamp amplifier, filtered at 2-5 kHz, and digitized at 10-20 kHz. Data analysis focuses on the peak amplitude, decay kinetics, and total charge transfer of the glutamate-evoked currents.

Induction of Long-Term Potentiation (LTP) in Hippocampal Slices

This is a generalized protocol for assessing the effects of compounds like this compound on synaptic plasticity.

1. Slice Preparation:

-

Rodents (rats or mice) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). aCSF composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 glucose.

-

The hippocampus is dissected, and transverse slices (300-400 µm) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

-

A slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Stable baseline fEPSPs are recorded for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), which typically consists of bursts of high-frequency pulses.

-

Post-Induction Recording: fEPSPs are recorded for at least 60 minutes following LTP induction to assess the potentiation of synaptic strength. This compound would be applied to the bath before and during the experiment to assess its effect on baseline transmission and LTP induction/maintenance.

Signaling Pathways and Neurophysiological Consequences

The potentiation of AMPA receptor function by this compound initiates a cascade of downstream signaling events that are believed to underlie its effects on neuronal function and plasticity.

AMPA Receptor-Mediated Signaling Cascade

Caption: this compound-modulated AMPA receptor signaling pathway.

The enhanced calcium influx through this compound-potentiated AMPA receptors is a critical initiating event. This leads to the activation of several key intracellular kinases, including Calcium/calmodulin-dependent protein kinase II (CaMKII), Protein Kinase A (PKA), and the Extracellular signal-regulated kinase (ERK). These kinases, in turn, phosphorylate a variety of substrates, including transcription factors such as the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and initiates the transcription of genes crucial for synaptic plasticity, most notably Brain-Derived Neurotrophic Factor (BDNF). The resulting increase in BDNF synthesis and release further promotes synaptic strengthening and is a key mechanism by which AMPA receptor modulation is thought to enhance cognitive processes. Additionally, calcium influx can activate the mammalian target of rapamycin (mTOR) pathway, which is also implicated in the protein synthesis-dependent late phase of LTP.

Experimental Workflow for Investigating Neurophysiological Effects

Caption: A typical experimental workflow for characterizing a novel AMPA receptor modulator.

Conclusion

This compound is a potent, high-impact positive allosteric modulator of the AMPA receptor that enhances glutamatergic neurotransmission by slowing receptor deactivation and desensitization. Preclinical studies demonstrated its ability to potentiate AMPA receptor currents and influence synaptic plasticity. However, in clinical trials for Alzheimer's disease, it did not show efficacy in improving cognition, although some effects on neuropsychiatric symptoms were observed. The complex downstream signaling pathways involving CaMKII, ERK, CREB, and BDNF provide a framework for understanding the multifaceted neurophysiological effects of this compound and other AMPA receptor PAMs. Further research into the precise molecular interactions and the reasons for the disconnect between preclinical efficacy and clinical outcomes is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

Methodological & Application

Application Notes and Protocols for Studying AMPA Receptor Function in Alzheimer's Disease Models Using Mibampator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and synaptic dysfunction. A growing body of evidence points to the dysregulation of glutamatergic neurotransmission, particularly involving the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, as a key element in the pathophysiology of AD.[1][2][3] Soluble amyloid-β (Aβ) oligomers, a hallmark of AD, can trigger the internalization of AMPA receptors, leading to weakened synapses and impaired long-term potentiation (LTP), a cellular correlate of learning and memory.[2][4]

Mibampator (LY451395) is a positive allosteric modulator (PAM) of the AMPA receptor. It belongs to the biarylpropylsulfonamide class of AMPAR PAMs and acts by binding to an allosteric site on the receptor, slowing its desensitization and enhancing glutamatergic synaptic responses. This mechanism of action makes this compound a valuable tool to investigate the potential of enhancing AMPA receptor function to counteract the synaptic deficits observed in AD models. While clinical trials with this compound in AD patients for cognitive improvement have not met their primary endpoints, the compound did show some effects on neuropsychiatric symptoms, suggesting target engagement. The lack of cognitive improvement in these trials might be related to the dosage limitations due to toxicity.

These application notes provide a framework for utilizing this compound in preclinical Alzheimer's disease models to explore the therapeutic hypothesis that potentiating AMPA receptor function can ameliorate AD-related synaptic and cognitive deficits. The following protocols are based on established methodologies in AD research and are intended to serve as a guide for investigating the effects of this compound.

Data Presentation: Representative Quantitative Data

The following tables present hypothetical, yet plausible, data that could be expected from preclinical studies with this compound in an Alzheimer's disease mouse model (e.g., APP/PS1).

Table 1: Effect of this compound on Spatial Memory in the Morris Water Maze

| Treatment Group | Latency to Platform (seconds) - Day 5 | Time in Target Quadrant (seconds) - Probe Trial |

| Wild-Type (WT) + Vehicle | 15.2 ± 2.1 | 25.8 ± 3.5 |

| APP/PS1 + Vehicle | 38.5 ± 4.3 | 12.1 ± 2.8 |

| APP/PS1 + this compound (1 mg/kg) | 28.9 ± 3.9 | 18.5 ± 3.1 |

| APP/PS1 + this compound (3 mg/kg) | 20.1 ± 3.2 | 22.4 ± 3.3 |

Table 2: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices

| Treatment Group | fEPSP Slope (% of Baseline) 60 min post-TBS |

| Wild-Type (WT) + Vehicle | 155.4 ± 8.2 |

| APP/PS1 + Vehicle | 110.8 ± 6.5 |

| APP/PS1 + this compound (1 µM) | 135.2 ± 7.9 |

| APP/PS1 + this compound (5 µM) | 148.9 ± 8.5 |

Table 3: Effect of this compound on Synaptic Marker Density in the Hippocampus (Immunohistochemistry)

| Treatment Group | PSD-95 Positive Puncta (puncta/100 µm²) | Synaptophysin Positive Puncta (puncta/100 µm²) |

| Wild-Type (WT) + Vehicle | 125.6 ± 10.3 | 140.2 ± 12.1 |

| APP/PS1 + Vehicle | 80.4 ± 9.1 | 95.7 ± 10.8 |

| APP/PS1 + this compound (3 mg/kg) | 105.9 ± 11.2 | 118.4 ± 11.5 |

Mandatory Visualizations

References

- 1. Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | AMPA receptors in the evolving synapse: structure, function, and disease implications [frontiersin.org]

- 3. AMPA receptors in Alzheimer disease: Pathological changes and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMPA receptor - Wikipedia [en.wikipedia.org]

Protocol for In Vivo Administration of Mibampator in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and in vivo administration of Mibampator (LY451395) in rodent studies. This compound is a potent, high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] This document outlines the mechanism of action, formulation, administration procedures, and key considerations for preclinical research involving this compound.

Mechanism of Action

This compound enhances glutamatergic neurotransmission by binding to an allosteric site on the AMPA receptor, which slows the receptor's desensitization process.[2] This potentiation of AMPA receptor activity can lead to long-term changes in synaptic signaling and modulate trophic pathways.[2] Notably, activation of AMPA receptors has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in vivo.[2]

The primary signaling pathway affected by this compound is the glutamatergic synapse. By potentiating the AMPA receptor, this compound enhances the influx of Na+ ions into the postsynaptic neuron upon glutamate binding, leading to a stronger and more sustained depolarization.

Figure 1: this compound's Mechanism of Action.

Quantitative Data and Formulation

While specific preclinical studies detailing exact dosages and resulting pharmacokinetic (PK) parameters for this compound in rodents are not publicly available, this section provides formulation guidelines and a framework for determining appropriate dosing. Preclinical studies have indicated that this compound reverses age-associated memory deficits in rodent models, but these studies have not been published in full detail.[3] It is known that high doses of high-impact AMPA potentiators can cause adverse effects such as motor coordination disruptions, tremors, and convulsions in rodents. Therefore, initial dose-ranging studies are critical.

Formulation for Oral Administration

This compound is a biarylpropylsulfonamide compound. Due to its likely poor water solubility, a suspension or solution in an appropriate vehicle is required for oral administration. The following table provides recommended vehicle compositions for preparing this compound formulations.

| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Resulting Solubility | Reference |